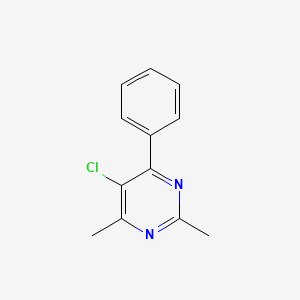

5-Chloro-2,4-dimethyl-6-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4-dimethyl-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-11(13)12(15-9(2)14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLMGEJMJAUPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2,4 Dimethyl 6 Phenylpyrimidine and Analogues

Classical Approaches to Substituted Pyrimidine (B1678525) Synthesis

Classical methods provide the fundamental framework for constructing the pyrimidine core. These reactions are well-established and widely used for their reliability and versatility in creating a diverse range of pyrimidine derivatives.

The most prevalent and direct route to the pyrimidine ring is through the cyclocondensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. The principal synthesis, often referred to as the Pinner synthesis, involves the condensation of a β-dicarbonyl compound with an amidine. nih.govbenthamdirect.comtandfonline.com This reaction is typically catalyzed by an acid or base and proceeds through a series of addition and dehydration steps to form the aromatic pyrimidine ring. nih.gov

For the synthesis of a 2,4-dimethyl-6-phenylpyrimidine scaffold, the key precursors would be 1-phenylbutane-1,3-dione (a β-diketone) and acetamidine. The reaction joins these two fragments to directly install the required methyl and phenyl substituents at the appropriate positions on the pyrimidine core. This method is highly effective for establishing the basic framework of the target molecule.

Once a pyrimidine ring is formed, its functional groups can be modified. Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing new functionalities onto a pre-existing halogenated pyrimidine. nih.govnanobioletters.comshd.org.rs Halogens, particularly chlorine, at the 2, 4, or 6 positions of the pyrimidine ring are susceptible to displacement by a variety of nucleophiles. The electron-deficient nature of the pyrimidine ring facilitates this reaction. epa.gov

While the chlorine atom in the target molecule, 5-Chloro-2,4-dimethyl-6-phenylpyrimidine, is at the 5-position and generally less reactive towards SNAr than halogens at the 2, 4, or 6 positions, this classical reaction is crucial for the synthesis of many pyrimidine analogues. For instance, a 2,4,6-trichloropyrimidine precursor can be selectively functionalized by controlling reaction conditions, allowing for the stepwise introduction of different nucleophiles. nih.govnanobioletters.com

Targeted Synthesis Strategies for this compound

Synthesizing a specific, multi-substituted pyrimidine like this compound requires a targeted approach where each substituent is introduced in a controlled manner. This involves a combination of ring formation and subsequent regioselective functionalization.

A plausible and efficient pathway begins with the Pinner-type synthesis to construct the core, followed by direct, regioselective chlorination.

Regioselectivity is critical when introducing a new substituent onto an already substituted pyrimidine ring. The existing groups on the ring direct the position of the incoming group. For the 2,4-dimethyl-6-phenylpyrimidine intermediate, the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. This inherent reactivity is exploited for the introduction of the chloro group at this specific position. Directing groups and careful selection of reagents are key to achieving high regioselectivity in C-H functionalization. nih.gov

The assembly of this compound is best achieved through a multi-step process that systematically introduces the required moieties.

Ring Formation (Introduction of Methyl and Phenyl Groups): The synthesis starts with the condensation of 1-phenylbutane-1,3-dione with acetamidine hydrochloride. fiveable.mechemfaces.com This reaction directly forms the 2,4-dimethyl-6-phenylpyrimidine core.

Halogenation (Introduction of Chlorine): The resulting 2,4-dimethyl-6-phenylpyrimidine is then subjected to electrophilic chlorination. Reagents such as N-chlorosuccinimide (NCS) or the Vilsmeier-Haack reagent (generated from phosphorus oxychloride and DMF) are effective for this transformation. ucla.eduwikipedia.orgacs.org These reagents selectively target the electron-rich C5 position of the pyrimidine ring to yield the final product, this compound.

An alternative, though longer, route for introducing the chlorine atom involves the nitration of the C5 position, followed by reduction to the 5-amino derivative. The resulting 2,4-dimethyl-6-phenyl-pyrimidin-5-amine can then be converted to the 5-chloro derivative via the Sandmeyer reaction, which uses a diazonium salt intermediate and a copper(I) chloride catalyst. wikipedia.orgnih.govnih.gov

Table 1: Proposed Targeted Synthesis Pathway

| Step | Reaction | Key Reagents | Moiety Introduced |

| 1 | Pinner Cyclocondensation | 1-phenylbutane-1,3-dione, Acetamidine | Phenyl, 2x Methyl |

| 2 | Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | Chloro |

Advanced Synthetic Techniques

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, advanced techniques are often employed. Microwave-assisted synthesis and ultrasonication have emerged as powerful tools in the synthesis of pyrimidine derivatives. orientjchem.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. benthamdirect.comnih.gov This technique provides rapid and uniform heating, which accelerates the rate of reaction for both the initial cyclocondensation and subsequent functionalization steps. nanobioletters.comorientjchem.org

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can also enhance reaction rates and yields. nih.gov The physical phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, promoting molecular agitation and accelerating the chemical reaction. tandfonline.comshd.org.rs For pyrimidine synthesis, this often leads to shorter reaction times (e.g., 20-30 minutes) and high yields under milder conditions compared to conventional heating. researchgate.net

These advanced methods offer greener and more efficient alternatives for the synthesis of this compound and its analogues.

Table 2: Comparison of Conventional vs. Advanced Synthetic Methods for Pyrimidine Synthesis

| Method | Typical Reaction Time | Typical Yield | Conditions |

| Conventional Heating | 5 - 6 hours | 55 - 65% | Reflux Temperature |

| Microwave Irradiation | 10 - 20 minutes | > 80% | High Temperature/Pressure |

| Ultrasound Irradiation | 20 - 30 minutes | 75 - 85% | Room Temperature |

Data synthesized from representative pyrimidine syntheses reported in the literature. orientjchem.orgresearchgate.net

Compound Index

Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Derivatization

The chlorine atom at the C5 position of this compound is strategically positioned for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of pyrimidine analogues.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, a Suzuki reaction with various aryl or heteroaryl boronic acids can introduce a wide range of substituents at the 5-position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. nih.govresearchgate.net For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, often in combination with a base like sodium or potassium carbonate. nih.gov The reactivity of chloropyrimidines can be lower than their bromo or iodo counterparts, sometimes necessitating more active catalyst systems or harsher reaction conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction can be applied to this compound to introduce alkynyl groups at the C5 position, leading to conjugated enyne systems. libretexts.org The reaction is typically carried out in an amine base, which also serves as the solvent. wikipedia.org Modern protocols have been developed that are copper-free, mitigating issues related to the toxicity and homocoupling associated with the copper co-catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a pivotal method for forming carbon-nitrogen bonds. wikipedia.org It allows for the amination of aryl halides, including this compound, with a broad range of primary and secondary amines. The development of specialized phosphine ligands has been crucial to the reaction's success, enabling the coupling of even challenging substrates under relatively mild conditions. wikipedia.orgresearchgate.net This method provides a direct route to 5-amino-2,4-dimethyl-6-phenylpyrimidine derivatives, which are important pharmacophores.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Potential Product Core Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / SPhos | K₂CO₃ or Cs₂CO₃ | 5-Aryl-2,4-dimethyl-6-phenylpyrimidine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | 5-Alkynyl-2,4-dimethyl-6-phenylpyrimidine |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃ / BINAP | NaOtBu | 5-(R¹R²-amino)-2,4-dimethyl-6-phenylpyrimidine |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. researchgate.netthieme-connect.de For pyrimidine derivatives, C-H functionalization can occur at various positions, depending on the electronic nature of the ring and the directing groups present. While the 5-position of the parent 2,4-dimethyl-6-phenylpyrimidine is electron-rich and susceptible to electrophilic attack, the primary focus for the chloro-analogue is often the derivatization of the C-Cl bond. However, C-H functionalization could be envisioned at other sites, such as the phenyl ring, directed by the pyrimidine core, or potentially at the methyl groups, which possess acidic protons. Transition-metal-catalyzed C-H activation, often employing palladium, rhodium, or iridium catalysts, allows for the direct coupling of C-H bonds with various partners, including alkenes, alkynes, and aryl halides. thieme-connect.de

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods offer alternative energy sources to drive chemical reactions, often providing unique reactivity and selectivity under mild conditions. Visible-light photoredox catalysis has become a prominent tool for the synthesis of heterocyclic compounds. It can facilitate radical-mediated reactions, including C-H functionalization and cross-coupling reactions, that are complementary to traditional thermal methods.

Electrochemical synthesis utilizes electrical current to promote oxidation or reduction reactions. This technique can minimize the use of chemical reagents, offering a greener alternative for synthesis. For pyrimidine systems, electrochemical methods can be employed for cyclization reactions to form the core ring structure or for functionalization reactions on the pre-formed pyrimidine scaffold.

Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives

The application of green chemistry principles to the synthesis of pyrimidines aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, the development of catalytic rather than stoichiometric reactions, minimization of waste, and improvement of energy efficiency. rasayanjournal.co.in

Catalyst Development for Sustainable Pyrimidine Synthesis

Catalysis is a fundamental pillar of green chemistry. The development of highly efficient and recyclable catalysts can significantly improve the sustainability of synthetic processes. For pyrimidine synthesis, this includes creating catalysts for multicomponent reactions that can be easily separated and reused. Furthermore, in the context of cross-coupling reactions for derivatizing compounds like this compound, research focuses on developing catalysts with higher turnover numbers and stability, allowing for lower catalyst loadings. The use of catalysts based on more abundant and less toxic metals is also an active area of research.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing synthetic pathways is crucial for making the synthesis of complex molecules like pyrimidine derivatives practical and cost-effective. For multicomponent reactions that form the pyrimidine core, optimization involves screening different catalysts, solvents, and temperatures to maximize the yield of the desired product.

In the case of derivatization via cross-coupling reactions, achieving high yield and selectivity depends on a careful selection of reaction parameters.

| Parameter | Considerations for Optimization |

|---|---|

| Catalyst/Ligand | The choice of palladium precursor and phosphine ligand is critical. Electron-rich, bulky ligands often improve catalytic activity for challenging substrates like aryl chlorides. |

| Base | The strength and nature of the base (e.g., carbonates, phosphates, alkoxides) can significantly influence the reaction rate and outcome, particularly in Suzuki and Buchwald-Hartwig reactions. |

| Solvent | Solvent polarity and coordinating ability can affect catalyst solubility and stability. Mixtures of solvents, such as dioxane/water or toluene/ethanol, are often employed. nih.gov |

| Temperature | While milder conditions are preferred, some cross-coupling reactions involving less reactive chlorides may require elevated temperatures to achieve complete conversion. nih.gov |

| Reaction Time | Monitoring the reaction progress (e.g., by TLC or GC-MS) is essential to determine the optimal reaction time to maximize product formation and minimize byproduct generation. |

By systematically adjusting these parameters, chemists can develop robust and efficient protocols for the synthesis and derivatization of this compound, facilitating its use in various fields of chemical research.

Chemical Reactivity and Derivatization of 5 Chloro 2,4 Dimethyl 6 Phenylpyrimidine

Reactivity at the C-5 Chloro Position

The chlorine atom at the C-5 position of the pyrimidine (B1678525) ring is a key handle for introducing molecular diversity. While the C-2, C-4, and C-6 positions of the pyrimidine ring are generally more electron-deficient and thus more activated towards nucleophilic attack, the C-5 chloro group can undergo several important transformations, including nucleophilic aromatic substitution, halogen-metal exchange, and palladium-catalyzed coupling reactions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aryl halides. In the context of pyrimidines, the inherent π-deficient nature of the ring facilitates this reaction pathway. wikipedia.org For substitution to occur at the C-5 position, the reaction typically requires strong nucleophiles or conditions that can overcome the lower intrinsic reactivity of this position compared to the ortho and para positions relative to the ring nitrogens. libretexts.org

The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. libretexts.orgyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group can significantly stabilize the intermediate and accelerate the reaction. nih.gov In 5-Chloro-2,4-dimethyl-6-phenylpyrimidine, while there are no nitro groups, the cumulative electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles.

Common SNAr reactions at this position involve amines, alkoxides, and thiolates, leading to the corresponding 5-amino, 5-alkoxy, and 5-thioether pyrimidine derivatives.

Table 1: Examples of SNAr Reactions on Chloro-Pyrimidines Note: This table presents generalized reactions for chloro-pyrimidines as specific examples for this compound are not extensively documented.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Amine | R₂NH (e.g., Piperidine) | 5-Aminopyrimidine | Heat, optional base (e.g., K₂CO₃), solvent (e.g., DMSO, NMP) |

| Alkoxide | RONa (e.g., Sodium Methoxide) | 5-Alkoxypyrimidine | Heat, corresponding alcohol as solvent |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for converting aryl halides into organometallic reagents, which can then react with a wide array of electrophiles. This reaction typically involves treating the chloro-substituted pyrimidine with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures.

The process involves the exchange of the chlorine atom at the C-5 position with a metal, such as lithium, to form a 5-lithiated pyrimidine intermediate. This highly reactive species can then be trapped with various electrophiles to introduce new functional groups, such as carboxyl, carbonyl, or alkyl groups.

Reaction Scheme: Halogen-Metal Exchange and Subsequent Electrophilic Quench

Where Aryl = 2,4-dimethyl-6-phenylpyrimidin-5-yl, R-Li = Alkyllithium, E⁺ = Electrophile

Table 2: Potential Products from Halogen-Metal Exchange of this compound

| Electrophile (E⁺) | Reagent | Resulting Functional Group (-E) |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehyde | R'CHO | Secondary Alcohol (-CH(OH)R') |

| Ketone | R'COR'' | Tertiary Alcohol (-C(OH)R'R'') |

Palladium-Catalyzed Coupling Reactions Involving the C-Cl Bond

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the development of electron-rich, sterically hindered phosphine ligands, have enabled their efficient use in these transformations. uwindsor.ca

For this compound, the C-Cl bond can participate in a variety of palladium-catalyzed reactions, including:

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a C-C bond, introducing a new aryl or alkyl group at the C-5 position.

Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) to form a C-N bond, yielding 5-aminopyrimidine derivatives. This method often provides better yields and milder conditions than traditional SNAr reactions. ccspublishing.org.cn

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, leading to 5-alkynylpyrimidine derivatives.

The choice of ligand, palladium precursor, base, and solvent is critical for achieving high yields and selectivity in these reactions.

Table 3: Overview of Palladium-Catalyzed Reactions at the C-5 Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C (sp²-sp²) | Pd(OAc)₂, SPhos, K₃PO₄ |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd₂(dba)₃, BINAP, K₂CO₃ ccspublishing.org.cn |

Transformations of the Methyl Substituents at C-2 and C-4

The methyl groups at the C-2 and C-4 positions are not mere spectators; their protons are activated by the electron-withdrawing pyrimidine ring, rendering them sufficiently acidic to participate in a range of chemical transformations. thieme-connect.de

Oxidation and Reduction Reactions

Selective oxidation of the methyl groups on the pyrimidine ring can provide access to valuable derivatives such as aldehydes and carboxylic acids. However, these reactions require carefully chosen conditions to avoid oxidation of the pyrimidine ring itself. thieme-connect.de Strong oxidizing agents under harsh conditions may lead to ring degradation. Milder, more selective reagents are often employed. For instance, oxidation of methylpyrimidines to the corresponding carboxylic acids can be achieved using reagents like nitric acid. thieme-connect.de An alternative strategy involves converting the methyl group into a styryl derivative, which can then be oxidatively cleaved.

Reduction of the methyl groups is less common as they are already in a low oxidation state. Conversely, the pyrimidine ring itself can be reduced under certain catalytic hydrogenation conditions, a reaction that would compete with any intended transformation of the methyl groups. oregonstate.edu

Aldol Condensation and Knoevenagel Condensation Reactions

The CH-acidity of the C-2 and C-4 methyl groups allows them to act as nucleophiles in condensation reactions. thieme-connect.de In the presence of a base, a proton can be abstracted from a methyl group to form a carbanionic intermediate. This nucleophile can then attack a carbonyl compound, such as an aldehyde or ketone, in a classic Aldol-type condensation. Subsequent dehydration of the aldol adduct often occurs readily to yield a styryl-like derivative, where the pyrimidine ring is conjugated with a carbon-carbon double bond.

The Knoevenagel condensation is a related reaction where the nucleophile is a compound with a particularly active methylene group, often flanked by two electron-withdrawing groups. wikipedia.org While the methyl groups of this compound are not as acidic as typical Knoevenagel substrates like malonic acid, their reaction with aldehydes under basic or acid-catalyzed conditions follows a similar mechanistic principle of nucleophilic addition to a carbonyl followed by dehydration. wikipedia.org This reaction is a powerful method for C-C bond formation and the synthesis of conjugated systems.

Table 4: Condensation Reactions of Activated Methyl Groups

| Reaction Type | Carbonyl Partner | Product Type | General Conditions |

|---|---|---|---|

| Aldol Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Styrylpyrimidine | Base (e.g., NaOEt) or Acid (e.g., Ac₂O), Heat |

Radical Reactions Involving Methyl Groups

The methyl groups at the C-2 and C-4 positions of the this compound ring system are potential sites for radical-mediated reactions, such as halogenation. Under typical free-radical conditions, initiated by UV light or chemical initiators, these benzylic-like methyl groups can undergo hydrogen abstraction to form radical intermediates. The stability of these radicals is influenced by the electron-withdrawing nature of the pyrimidine ring.

Subsequent reaction with a halogen, such as chlorine or bromine, would lead to the formation of halomethyl derivatives. The selectivity of this halogenation—that is, whether the C-2 or C-4 methyl group reacts preferentially—would be dictated by the relative stability of the corresponding radical intermediates and steric factors. While specific studies on the radical halogenation of this compound are not extensively documented in readily available literature, the principles of free-radical chemistry suggest that such transformations are feasible.

Oxidation of the methyl groups is another potential radical-mediated transformation. Strong oxidizing agents can convert the methyl groups to carboxylic acids or aldehydes, though such reactions may also affect other parts of the molecule, such as the phenyl ring or the pyrimidine core itself, depending on the reaction conditions.

Reactivity of the Phenyl Moiety at C-6

The phenyl group attached to the C-6 position of the pyrimidine ring is a key site for introducing further molecular diversity. Its reactivity is significantly influenced by the electronic properties of the pyrimidine core to which it is attached.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The pyrimidine ring, being an electron-deficient heteroaromatic system, acts as a deactivating group and a meta-director for electrophilic aromatic substitution on the attached phenyl ring. This is due to the electron-withdrawing inductive effect of the two nitrogen atoms in the pyrimidine ring. Consequently, electrophilic attack on the C-6 phenyl group is expected to be slower than on benzene itself and to occur primarily at the meta-positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) at the meta-position of the phenyl ring. Studies on the nitration of the closely related 4-phenylpyrimidine have shown that the reaction products and their ratios are highly dependent on the nitrating agent used. For instance, mixed nitric and sulfuric acids yielded a mixture of ortho- and meta-nitrophenylpyrimidines, while other reagents gave different isomer distributions researchgate.net. This suggests that the reaction conditions can play a crucial role in determining the regioselectivity of nitration for this compound.

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the phenyl ring can be achieved using a Lewis acid catalyst. The halogen would be directed to the meta-position.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally less favorable on highly deactivated aromatic rings. The electron-withdrawing nature of the pyrimidinyl substituent would likely render the phenyl ring unreactive towards these reactions under standard conditions acs.orgacs.org. More forcing conditions or highly reactive electrophiles might be required.

The directing effect of the pyrimidinyl group is a consequence of the destabilization of the arenium ion intermediates formed during ortho and para attack, where a positive charge would be placed adjacent to the already electron-deficient pyrimidine ring. The meta-attack intermediate avoids this unfavorable electronic situation.

Interactive Data Table: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product Position |

| Nitration | HNO₃, H₂SO₄ | meta-nitrophenyl |

| Bromination | Br₂, FeBr₃ | meta-bromophenyl |

| Chlorination | Cl₂, AlCl₃ | meta-chlorophenyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction unlikely |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Reaction unlikely |

Functionalization via Metalation and Subsequent Reactions

Directed ortho-metalation (DoM) provides a powerful strategy for the functionalization of aromatic rings, offering regioselectivity that is often complementary to electrophilic aromatic substitution. In the case of 6-phenylpyrimidine derivatives, the nitrogen atoms of the pyrimidine ring can act as a directing metalation group (DMG), coordinating to an organolithium reagent (e.g., n-butyllithium) and directing deprotonation to the ortho-position of the phenyl ring acs.orgnih.govresearchgate.net.

This ortho-lithiation generates a highly reactive organometallic intermediate that can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. This methodology allows for the synthesis of ortho-substituted derivatives that are not accessible through direct electrophilic substitution.

Potential transformations via ortho-metalation include:

Introduction of Carbon Electrophiles: Reaction with aldehydes, ketones, or carbon dioxide would lead to the formation of ortho-hydroxyalkyl, ortho-carbinol, or ortho-carboxylic acid derivatives, respectively.

Halogenation: Quenching with a halogen source such as hexachloroethane or 1,2-dibromoethane would introduce a halogen atom at the ortho-position.

Silylation: Reaction with silyl halides (e.g., trimethylsilyl chloride) would yield the ortho-silylated product.

The efficiency of the ortho-metalation can be influenced by factors such as the solvent, temperature, and the specific organolithium reagent used. The presence of the chloro and dimethyl substituents on the pyrimidine ring of the target compound may also exert electronic and steric effects on the directing ability of the pyrimidine nitrogens.

Ring-Opening and Rearrangement Reactions of the Pyrimidine Core

While pyrimidines are aromatic and generally stable, under certain conditions, the pyrimidine ring can undergo cleavage or rearrangement. A reduction in the resonance stabilization of the pyrimidine ring can make it susceptible to addition and subsequent ring-opening reactions wikipedia.org.

One notable rearrangement reaction applicable to substituted pyrimidines is the Dimroth rearrangement . This typically involves the ring opening of a pyrimidine derivative by a nucleophile (often hydroxide or an amine), followed by rotation and re-cyclization to form an isomeric pyrimidine nih.gov. For a compound like this compound, such a rearrangement would likely require harsh conditions and could be initiated by nucleophilic attack at an electron-deficient carbon of the pyrimidine ring.

Furthermore, a "deconstruction-reconstruction" strategy has been reported for pyrimidine diversification. This involves converting the pyrimidine into a more reactive pyrimidinium salt, which can then be cleaved to an iminoenamine intermediate. This intermediate, a surrogate for a 1,3-dicarbonyl compound, can then be used in de novo heterocycle synthesis to generate a variety of new heterocyclic structures nih.gov. While not a direct rearrangement of the original pyrimidine, this strategy highlights the potential for controlled ring-opening to access versatile synthetic intermediates.

Base-catalyzed cleavage of fused pyrimidine rings to form o-aminonitriles has also been observed, particularly when the resulting anion can be stabilized acs.org. The applicability of such a reaction to this compound would depend on the specific reaction conditions and the ability of the substituents to stabilize any anionic intermediates.

Heterocycle Annulation and Fusion Strategies

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The chloro substituent at the C-5 position and the existing pyrimidine ring provide reactive handles for annulation reactions.

The chlorine atom at C-5 is a potential site for nucleophilic aromatic substitution, which can be the initial step in a cyclization sequence. For example, reaction with a binucleophile could lead to the formation of a new ring fused to the pyrimidine core. The reactivity of this chloro group is influenced by the electronic effects of the other substituents on the ring.

Moreover, functional groups introduced onto the methyl groups or the phenyl ring, as described in the preceding sections, can be utilized in subsequent cyclization reactions to build fused ring systems. For instance, an ortho-functionalized phenyl group at C-6 could undergo an intramolecular cyclization with one of the pyrimidine nitrogen atoms or the C-5 position.

The synthesis of fused pyrimidines is a significant area of medicinal chemistry, as these scaffolds are present in many biologically active molecules derpharmachemica.comnih.govjchr.org. Strategies for constructing fused systems often involve the cyclocondensation of a substituted pyrimidine bearing appropriate functional groups. For this compound, derivatization to introduce reactive functionalities would be the first step towards its use in heterocycle fusion strategies.

Advanced Spectroscopic and Computational Analysis of 5 Chloro 2,4 Dimethyl 6 Phenylpyrimidine

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental to determining the precise atomic arrangement and connectivity of 5-Chloro-2,4-dimethyl-6-phenylpyrimidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of magnetic nuclei such as ¹H and ¹³C. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of closely related structures like 4,6-dimethyl-2-phenylpyrimidine and the known electronic effects of substituents on the pyrimidine (B1678525) ring.

The ¹H NMR spectrum is expected to show distinct signals for the methyl and phenyl protons. The two methyl groups at the C2 and C4 positions would likely appear as sharp singlets. The phenyl group protons would present as a complex multiplet in the aromatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-CH₃ | 2.4 - 2.6 | Singlet |

| C4-CH₃ | 2.5 - 2.7 | Singlet |

| Phenyl-H | 7.3 - 8.0 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2-C H₃ | 20 - 25 |

| C4-C H₃ | 22 - 27 |

| C 5-Cl | 125 - 135 |

| Phenyl C s | 128 - 140 |

| Pyrimidine Ring C s | 155 - 170 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₁ClN₂, giving it a molecular weight of approximately 218.68 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks in the mass spectrum: the M⁺ peak corresponding to the molecule with ³⁵Cl and an M+2 peak (for the ³⁷Cl isotope) with about one-third the intensity.

The fragmentation of the molecular ion upon electron impact would likely proceed through several pathways. Common fragmentation patterns for such aromatic and heterocyclic compounds include the loss of a chlorine radical, a methyl radical, or the cleavage of the phenyl group.

Expected Fragmentation Pattern in Mass Spectrometry

| Ion Fragment | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 218 | Molecular Ion |

| [M+2]⁺ | 220 | Isotopic peak for ³⁷Cl |

| [M-CH₃]⁺ | 203 | Loss of a methyl radical |

| [M-Cl]⁺ | 183 | Loss of a chlorine radical |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, analysis of similar 2-phenylpyrimidine derivatives allows for a reliable prediction of its molecular architecture. mdpi.com

The molecule is expected to have a largely planar pyrimidine ring. mdpi.com The phenyl group attached at the C6 position is likely twisted relative to the plane of the pyrimidine ring due to steric hindrance with the adjacent substituents. mdpi.com In the solid state, molecules would likely pack in a way that maximizes van der Waals forces. Weak intermolecular interactions, such as C-H···N or C-H···π interactions, could also play a role in stabilizing the crystal lattice.

Predicted Crystallographic Parameters

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Phenyl-Pyrimidine Torsion Angle | 10° - 30° |

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups and probe the vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule's functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent parts. These include C-H stretching from the aromatic phenyl ring and the aliphatic methyl groups, C=C and C=N stretching vibrations within the pyrimidine ring, and the C-Cl stretching vibration.

Predicted FTIR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=N / C=C Ring Stretch | 1600 - 1450 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine and phenyl rings. The symmetric "ring breathing" modes of both aromatic systems are typically strong in the Raman spectrum but weak in the FTIR spectrum. The C-Cl stretch is also expected to be Raman active. The combination of FTIR and Raman data provides a more complete picture of the molecule's vibrational modes. nih.gov

Predicted Raman Shifts

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Pyrimidine Ring Breathing | 1000 - 950 | Strong |

| Phenyl Ring Breathing | 1010 - 990 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound, typically measured in a solvent such as ethanol or cyclohexane, provides insights into the electronic transitions occurring within the molecule. The spectrum is expected to exhibit characteristic absorption bands in the UV region, arising from π → π* and n → π* transitions associated with the phenyl and pyrimidine rings. The conjugation between the phenyl ring and the pyrimidine ring significantly influences the position and intensity of these absorption maxima.

The π → π* transitions, which are generally of high intensity, originate from the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The extended π-system created by the phenyl and pyrimidine rings lowers the energy gap between these orbitals, resulting in a bathochromic (red) shift of the absorption bands compared to the individual, unconjugated chromophores. Substituents on the pyrimidine ring, such as the chloro and methyl groups, can also modulate the electronic transitions through inductive and hyperconjugative effects.

The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron from one of the nitrogen atoms in the pyrimidine ring to an anti-bonding π* orbital. These transitions are often sensitive to the polarity of the solvent. In polar solvents, the non-bonding electrons are stabilized through hydrogen bonding, leading to a hypsochromic (blue) shift of the n → π* absorption band.

A hypothetical UV-Vis spectral data table for this compound in a non-polar solvent is presented below, based on typical values for similar phenylpyrimidine derivatives.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |

| ~260 | ~15,000 | π → π* (Phenyl Ring) |

| ~280 | ~10,000 | π → π* (Pyrimidine Ring) |

| ~320 | ~2,000 | n → π* (Pyrimidine Ring) |

Computational Chemistry Studies

Computational chemistry provides a powerful theoretical framework to complement experimental data and to predict molecular properties with a high degree of accuracy. For this compound, computational studies are invaluable for understanding its molecular structure, electronic properties, and dynamic behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization, Electronic Structure, and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound can be optimized to its lowest energy conformation. nih.gov This optimization provides precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic interactions within the molecule.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters for describing the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely to be distributed over the electron-deficient pyrimidine ring.

Electrostatic Potential (ESP): The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. nih.gov It is useful for identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, the regions around the nitrogen atoms of the pyrimidine ring are expected to show a negative potential (red color), indicating their nucleophilic character. Conversely, the regions around the hydrogen atoms and the chloro substituent are likely to exhibit a positive potential (blue color), suggesting their electrophilic nature.

A table of predicted electronic properties for this compound from DFT calculations is presented below. The values are representative of what would be expected for a molecule with this structure.

| Parameter | Predicted Value (eV) |

| EHOMO | ~ -6.5 |

| ELUMO | ~ -1.2 |

| Energy Gap (ΔE) | ~ 5.3 |

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and validating spectroscopic properties, such as UV-Vis spectra. nih.gov By calculating the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals, TD-DFT can simulate the UV-Vis spectrum of this compound. These theoretical spectra can then be compared with experimental data to confirm the assignment of absorption bands to specific electronic transitions.

Furthermore, quantum chemical methods can be employed to calculate other spectroscopic parameters, such as vibrational frequencies (IR and Raman spectra), which can aid in the structural elucidation of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to provide a detailed assignment of the vibrational modes of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govchemrxiv.org For this compound, MD simulations can provide valuable insights into its conformational flexibility and the influence of the surrounding solvent on its structure and dynamics.

Conformational Analysis: The dihedral angle between the phenyl ring and the pyrimidine ring is a key conformational variable in this compound. MD simulations can be used to explore the potential energy surface associated with the rotation around the C-C single bond connecting the two rings. This analysis can reveal the most stable conformations of the molecule and the energy barriers between them. The planarity or non-planarity of the molecule, which is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrimidine ring, can have a significant impact on the extent of π-conjugation and, consequently, on the electronic properties of the molecule.

Solvent Effects: The solvent environment can have a profound effect on the conformation and properties of a solute molecule. nih.govchemrxiv.org MD simulations with explicit solvent molecules can be used to study the solvation of this compound and to understand the specific interactions, such as hydrogen bonding and van der Waals forces, between the solute and the solvent. These simulations can also predict how the conformational equilibrium of the molecule might shift in different solvents, which can be correlated with solvent-dependent changes observed in experimental UV-Vis spectra.

Research on "this compound" in Advanced Applications Remains Undocumented

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of documented applications for the chemical compound This compound in the fields of advanced materials and organic synthesis. Despite targeted inquiries into its potential use as a building block for complex molecules, in ligand design for catalysis, or in the development of organic electronic materials, no specific research findings, patents, or scholarly articles detailing such applications could be identified.

The investigation sought to elaborate on the compound's role in several key areas of chemical innovation, as outlined in the proposed article structure. This included its potential as a precursor for polycyclic heteroaromatic systems and as a synthon for macrocyclic compounds. Further queries were directed at its utility in ligand design, specifically for transition metal catalysis and in the development of chiral ligands for asymmetric synthesis. The exploration also extended to its possible integration into organic electronic materials.

However, the extensive search process did not yield any relevant data to substantiate the use of this compound in these specific contexts. The scientific and chemical databases queried appear to contain no records of this particular compound being utilized in the advanced applications that were the focus of the intended article.

Consequently, due to the absence of foundational research and documented evidence, it is not possible to provide a scientifically accurate and informative article on the "Applications of this compound in Advanced Materials and Organic Synthesis" at this time. The current body of scientific literature does not appear to support the premise that this specific compound is actively being explored or utilized in these areas. Further research and publication in peer-reviewed journals would be necessary to enable a detailed discussion of its applications.

Applications of 5 Chloro 2,4 Dimethyl 6 Phenylpyrimidine in Advanced Materials and Organic Synthesis

Integration into Organic Electronic Materials

Components in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, pyrimidine-containing molecules are often utilized as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the injection and transport of electrons. The phenyl group on 5-Chloro-2,4-dimethyl-6-phenylpyrimidine can enhance the thermal and morphological stability of thin films, which is a crucial factor for the longevity and efficiency of OLED devices.

The chloro and dimethyl substituents on the pyrimidine ring can modulate the electronic properties of the molecule. The electron-withdrawing chloro group can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially improving electron injection from the cathode. The methyl groups, being electron-donating, can slightly raise the HOMO (Highest Occupied Molecular Orbital) energy level, which can be tailored to control the bandgap of the material. The strategic placement of these substituents allows for fine-tuning of the optoelectronic properties.

While specific research on this compound in OLEDs is not extensively documented, its structural motifs suggest it could serve as a valuable building block for designing new and efficient OLED materials.

Table 1: Potential Properties of this compound for OLED Applications (Hypothetical)

| Property | Potential Influence of Functional Groups | Relevance to OLEDs |

| Electron Affinity | The electron-withdrawing pyrimidine ring and chloro group suggest a high electron affinity. | Facilitates efficient electron injection and transport, crucial for balanced charge flow. |

| Ionization Potential | The phenyl and dimethyl groups may lead to a moderate ionization potential. | Affects the energy barrier for hole injection and helps in tuning the bandgap. |

| Thermal Stability | The rigid aromatic structure of the phenyl and pyrimidine rings suggests good thermal stability. | Essential for maintaining the integrity and performance of the OLED device during operation. |

| Solubility | The methyl groups can enhance solubility in organic solvents. | Important for solution-based processing and fabrication of OLEDs. |

Scaffolds for Organic Semiconductors

The development of high-performance organic semiconductors is critical for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Pyrimidine derivatives have been explored as n-type organic semiconductors due to the inherent electron-deficient character of the pyrimidine core.

This compound can be envisioned as a scaffold for constructing more complex organic semiconductors. The chloro and phenyl groups offer sites for further chemical modification through cross-coupling reactions, allowing for the extension of the π-conjugated system. This is a key strategy for enhancing charge carrier mobility. For instance, the phenyl group could be functionalized with other aromatic units to create larger, planar molecules that can pack efficiently in the solid state, facilitating intermolecular charge transport.

The presence of the chloro substituent provides a reactive handle for synthetic transformations, enabling the creation of a library of derivatives with tailored electronic properties. The dimethyl groups can influence the solid-state packing of the molecules, which in turn affects the charge transport characteristics.

Table 2: Hypothetical Comparison of this compound with a Known Pyrimidine-Based Organic Semiconductor

| Feature | This compound (Hypothetical) | 2,4,6-Tris(4-methoxyphenyl)pyrimidine (Example) |

| Core Structure | Phenyl-substituted dimethyl-chloropyrimidine | Tris(methoxyphenyl)-substituted pyrimidine |

| Potential Charge Transport | n-type semiconductor due to electron-deficient core | Known n-type semiconductor |

| Synthetic Accessibility | Can be synthesized from commercially available precursors. | Synthesized through established cross-coupling methods. |

| Potential for Derivatization | Chloro group allows for further functionalization. | Methoxy groups can be demethylated for further reactions. |

| Solubility | Expected to have good solubility due to methyl groups. | Moderate solubility in common organic solvents. |

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The structural features of this compound make it a prospective candidate for use in the construction of supramolecular assemblies.

Host-Guest Interactions

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. While this compound is not a macrocyclic host itself, it can act as a guest molecule. The phenyl ring and the pyrimidine core can participate in hydrophobic and π-π stacking interactions within the cavities of host molecules like cyclodextrins, calixarenes, or pillararenes. nih.govnih.govresearchgate.net

The chloro and methyl groups would influence the binding affinity and selectivity. For instance, the methyl groups could enhance binding in hydrophobic cavities, while the chloro group could participate in halogen bonding, a specific type of non-covalent interaction. The ability to form stable host-guest complexes could be exploited for applications such as drug delivery, sensing, or catalysis.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. This compound possesses several features that could drive self-assembly. The planar phenyl and pyrimidine rings are prone to π-π stacking, which is a major driving force for the formation of one-dimensional stacks or other ordered aggregates.

Furthermore, the presence of the chloro substituent can lead to the formation of halogen bonds (C-Cl···N or C-Cl···π), which are increasingly recognized as reliable interactions for directing the self-assembly of molecules in the solid state. The interplay of π-π stacking, hydrogen bonding (if appropriate functional groups are introduced), and halogen bonding could lead to the formation of complex and functional supramolecular architectures such as liquid crystals, gels, or crystalline solids with interesting properties.

Table 3: Potential Non-Covalent Interactions of this compound in Supramolecular Chemistry

| Interaction Type | Participating Groups | Potential Outcome in Self-Assembly |

| π-π Stacking | Phenyl ring, Pyrimidine ring | Formation of columnar or lamellar structures. |

| Halogen Bonding | Chloro group | Directional control over crystal packing and molecular alignment. |

| van der Waals Forces | Methyl groups, Phenyl group | Contribution to the overall stability of the assembled structure. |

| Dipole-Dipole Interactions | Polar C-Cl and C-N bonds | Influence on the orientation of molecules within the assembly. |

Future Research Directions and Challenges for 5 Chloro 2,4 Dimethyl 6 Phenylpyrimidine

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted pyrimidines is a dynamic area of research, with a continuous drive towards more efficient, sustainable, and versatile methodologies. For 5-Chloro-2,4-dimethyl-6-phenylpyrimidine, future research will likely focus on moving beyond traditional condensation reactions to more sophisticated catalytic systems.

Key challenges in the synthesis of this and related compounds include achieving regioselectivity, especially in multicomponent reactions, and ensuring high yields under environmentally benign conditions. Future synthetic strategies could explore:

Catalytic Cross-Coupling Reactions: While Suzuki and other palladium-catalyzed cross-coupling reactions are well-established for creating C-C bonds in pyrimidine (B1678525) synthesis, the development of novel catalysts with higher turnover numbers and broader functional group tolerance remains a significant goal. Research into nickel- or copper-catalyzed cross-coupling reactions could offer more cost-effective and sustainable alternatives to palladium.

C-H Activation/Functionalization: A forward-looking approach would be the direct C-H functionalization of a simpler pyrimidine precursor to introduce the phenyl group. This would be a highly atom-economical route, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters.

Green Chemistry Approaches: The exploration of solvent-free reactions or the use of greener solvents like water or ionic liquids will be crucial for developing sustainable synthetic protocols. researchgate.net

A hypothetical comparison of a classical versus a potential future synthetic route is presented in Table 1.

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Classical Route (e.g., Pinner Synthesis) | Future Route (e.g., Catalytic C-H Arylation) |

|---|---|---|

| Starting Materials | Amidines, β-dicarbonyl compounds | 5-Chloro-2,4-dimethylpyrimidine, Benzene |

| Catalyst | Strong acid/base | Transition metal complex (e.g., Pd, Ni, Cu) |

| Atom Economy | Moderate | High |

| Reaction Steps | Multiple | Fewer |

| Environmental Impact | Moderate to high | Low to moderate |

Exploration of Undiscovered Reactivity and Functionalization Pathways

The chloro substituent at the 5-position of this compound is a key handle for a variety of chemical transformations. Future research will undoubtedly focus on leveraging this reactivity to create a diverse library of new derivatives with potentially interesting biological or material properties.

Challenges in this area include controlling the regioselectivity of reactions, especially when multiple reactive sites are present, and developing mild reaction conditions that preserve the core pyrimidine structure. Promising areas for exploration include:

Nucleophilic Aromatic Substitution (SNAr): The chloro group is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. Future work could explore the kinetics and thermodynamics of these reactions to create a broad array of 5-substituted pyrimidines.

Palladium-Catalyzed Cross-Coupling: The chloro group is an excellent substrate for various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of new aryl, alkyl, alkynyl, and amino groups at the 5-position.

Functionalization of the Methyl Groups: While the chloro group is the most obvious reactive site, the methyl groups at the 2- and 4-positions could also be functionalized, for example, through radical halogenation followed by nucleophilic substitution.

Photoredox Catalysis: This emerging field could open up new avenues for the functionalization of the pyrimidine ring under mild conditions, potentially enabling reactions that are not possible with traditional methods.

Investigation into Advanced Material Science Applications

The rigid, aromatic structure of the pyrimidine ring, combined with the potential for extensive functionalization, makes this compound a promising candidate for the development of advanced materials.

A primary challenge will be to establish clear structure-property relationships to guide the design of materials with specific characteristics. Future research could focus on:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been investigated for their potential as electron-transporting materials in OLEDs. The electronic properties of this compound could be tuned through functionalization to optimize its performance in such devices.

Organic Photovoltaics (OPVs): As with OLEDs, the electronic properties of pyrimidine-based molecules are relevant for their use in organic solar cells.

Sensors: The pyrimidine ring can act as a binding site for metal ions or other analytes. By attaching a fluorescent reporter group, it may be possible to develop chemosensors based on this scaffold.

Liquid Crystals: The rigid, anisotropic shape of the molecule suggests that it could be a building block for liquid crystalline materials.

Table 2: Potential Material Science Applications and Key Properties

| Application Area | Desired Property | Potential Modification to this compound |

|---|---|---|

| OLEDs | High electron mobility, suitable LUMO level | Introduction of electron-withdrawing groups |

| OPVs | Broad absorption spectrum, good charge transport | Extension of π-conjugation through cross-coupling reactions |

| Sensors | Specific binding affinity, fluorescent response | Attachment of a fluorophore and a specific binding moiety |

| Liquid Crystals | Anisotropic molecular shape, thermal stability | Introduction of long alkyl chains |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. arctomsci.com For this compound, these computational tools can be applied to accelerate the discovery and development process.

The main challenge in applying AI and ML is the need for large, high-quality datasets, which are currently lacking for this specific compound. However, as more data becomes available, either through high-throughput experimentation or computational studies, the utility of these methods will grow. Future applications include:

Predictive Modeling: ML models can be trained to predict the properties of new derivatives, such as their solubility, reactivity, and biological activity, thus prioritizing synthetic efforts. bldpharm.com

Retrosynthesis Planning: AI algorithms can be used to design novel and efficient synthetic routes to the target compound and its derivatives.

Reaction Optimization: ML can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.

Bridging Experimental and Computational Studies for Predictive Chemistry

A synergistic approach that combines experimental work with computational chemistry will be essential for unlocking the full potential of this compound.

The challenge lies in ensuring that computational models are accurately calibrated against experimental data to provide reliable predictions. Future research should aim to create a feedback loop between experiment and theory:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the geometric and electronic properties of the molecule, providing insights into its reactivity and potential applications. nih.gov

Molecular Docking: If the compound is investigated for biological activity, molecular docking studies can predict its binding mode to a target protein, guiding the design of more potent analogs.

Reaction Mechanism Elucidation: Computational studies can be used to investigate the mechanisms of reactions, helping to explain observed outcomes and predict the feasibility of new transformations.

By integrating these computational approaches with experimental validation, a deeper understanding of the chemistry of this compound can be achieved, paving the way for its application in a variety of scientific and technological fields.

Q & A

Q. Optimization Strategies :

- Use high-purity starting materials to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .

- For chlorination, maintain temperatures below 80°C to avoid decomposition .

How do structural modifications at the 2-, 4-, and 6-positions of the pyrimidine ring influence biological activity?

Advanced Research Focus

Comparative studies of structurally similar pyrimidines (e.g., 4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine) reveal:

- 2- and 4-Methyl groups : Enhance lipophilicity, improving membrane permeability but potentially reducing solubility.

- 6-Phenyl substitution : Stabilizes π-π stacking interactions with aromatic residues in enzyme binding pockets .

- 5-Chloro group : Increases electrophilicity, enhancing covalent interactions with nucleophilic targets (e.g., cysteine residues in kinases) .

Q. Methodological Insight :

- Use docking simulations (e.g., AutoDock Vina) to predict binding affinities.

- Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions .

How can contradictory solubility and stability data for pyrimidine derivatives be resolved?

Advanced Research Focus

Discrepancies in solubility/stability often arise from:

- Crystallinity vs. amorphous forms : Characterize using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .

- pH-dependent degradation : Perform accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH .

- Solvent effects : Compare solubility in DMSO, ethanol, and aqueous buffers via UV-Vis spectroscopy .

Q. Resolution Workflow :

Confirm compound identity with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Use Hansen solubility parameters to select optimal solvents .

What safety protocols are critical when handling chlorinated pyrimidines?

Q. Basic Research Focus

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed-system reactors during chlorination .

- Emergency Protocols : Neutralize spills with sodium bicarbonate or activated carbon .

How can computational methods accelerate the design of pyrimidine-based inhibitors?

Q. Advanced Research Focus

- Reaction Path Prediction : Apply quantum mechanical calculations (e.g., DFT) to model chlorination and methylation steps .

- QSAR Modeling : Use CODESSA or Dragon software to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

- Machine Learning : Train models on PubChem datasets to predict synthetic feasibility and ADMET properties .

What analytical techniques are essential for characterizing pyrimidine derivatives?

Q. Basic Research Focus

- Structural Confirmation :

- Purity Assessment :

How do substituent electronic effects modulate reactivity in cross-coupling reactions?

Advanced Research Focus

The 5-chloro group in pyrimidines acts as a directing group for Suzuki-Miyaura couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ for aryl boronic acids; XPhos Pd G3 for sterically hindered partners .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) reduce electron density at the reaction site, slowing oxidative addition .

What strategies mitigate toxicity in pyrimidine-based drug candidates?

Q. Advanced Research Focus

- Metabolic Profiling : Use human liver microsomes (HLMs) to identify reactive metabolites (e.g., epoxides) .

- Prodrug Design : Mask polar groups (e.g., phosphate esters) to improve bioavailability and reduce off-target effects .

How can reaction scalability be balanced with environmental sustainability?

Q. Advanced Research Focus

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy for route optimization .

- Solvent Recycling : Implement distillation or membrane separation for DMF or THF recovery .

What are the challenges in resolving enantiomeric purity of chiral pyrimidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.